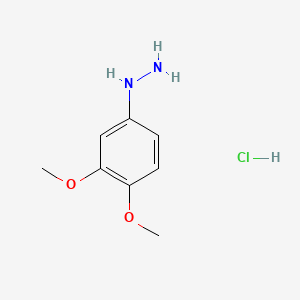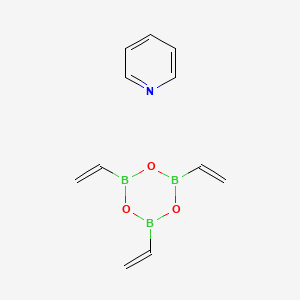
2-Fluorobenzaldoxime
Descripción general
Descripción
2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO . It is a derivative of benzaldoxime, which is characterized by the presence of a fluorine atom .
Synthesis Analysis
The synthesis of this compound has been described in a study on industrial aromatic nitriles via biocatalysis . The synthesis process involves the use of aldoxime dehydratase from Rhodococcus erythropolis N-771 (OxdRE) and other reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an aldoxime group attached to it . The ChemSpider ID for this compound is 5268623 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 137.13 g/mol and a boiling point of 242.29°C . It is also soluble in water .Aplicaciones Científicas De Investigación
Antitumor Activity
2-Fluorobenzaldoxime and its derivatives have been explored for their potential in antitumor applications. Studies have found that fluoro-substituted benzothiazoles, closely related to this compound, show promising antitumor efficiency. These compounds exhibit significant cytotoxic activity in vitro against various cancer cell lines and have shown remarkable antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006). Another study revealed that 2-fluorobenzaldehyde retinoic acid conjugate inhibits cell proliferation in human glioma cells by suppressing the STAT3 activation pathway, indicating its potential for glioma treatment (Hao et al., 2015).
Synthesis and Pharmacology of Derivatives
Fluorine-containing pyridinealdoximes, which are chemically related to this compound, have been synthesized and assessed for their therapeutic potential. These compounds, including pentafluorobenzaldoxime, have been studied for their ability to bind to receptors and inhibit cell proliferation in various contexts (Timperley et al., 2011). Similarly, studies on raloxifene analogs containing modifications to the 2-arylbenzothiophene core, which could include fluorine substitutions, have been conducted to explore their potential as selective estrogen receptor modulators (Grese et al., 1997; Grese et al., 1998).
Synthesis Methods
Research has been conducted on the synthesis methods of fluorobenzaldehyde, an essential intermediate in the preparation of various chemicals including medicines and pesticides. This research provides insight into the industrial application of such synthesis processes (Qin, 2009).
Bioactivation and Toxicity Studies
Fluorotelomer alcohols, which are related to this compound, have been studied for their bioactivation in isolated rat hepatocytes, providing insights into the potential toxicity and mechanism of action of these compounds (Martin et al., 2009)
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCNRPBFPDLO-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451-79-6 | |
| Record name | 2-FLUOROBENZALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)



![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)

